molecular formula C6H4F3IN2O2 B2909386 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-84-1

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2909386
CAS No.: 1823464-84-1
M. Wt: 320.01
InChI Key: FFNKMVMYMQYFMI-UHFFFAOYSA-N
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Description

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-iodo-3-trifluoromethyl-1H-pyrazole with acetic acid derivatives under specific conditions. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and DMSO in the presence of Selectfluor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Selectfluor, reducing agents, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Chemistry

In chemistry, 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications. Research is ongoing to explore its effects on different biological targets and pathways .

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid lies in its combination of the pyrazole ring, trifluoromethyl group, and acetic acid moiety

Biological Activity

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an iodine atom, both of which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical formula of this compound is C6_6H4_4F3_3IN2_2O2_2, with a molecular weight of 320.01 g/mol. The compound appears as a powder and is stable at room temperature .

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that various pyrazole compounds inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in several cancers. These compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:
A study on related pyrazole derivatives reported IC50_{50} values indicating effective inhibition against cancer cell lines, suggesting that modifications in the pyrazole structure can enhance antitumor efficacy. For example, compounds with similar structural features to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds like this compound may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .

Mechanism:
The anti-inflammatory activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Antibacterial Properties

Pyrazole derivatives have shown antibacterial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. For instance, studies indicate that certain pyrazole compounds can inhibit bacterial growth by targeting specific metabolic pathways within the bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethyl and iodo groups can lead to variations in potency and selectivity against different biological targets.

Table: Structure-Activity Relationship Summary

ModificationEffect on ActivityReference
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in halogen substituentsAltered binding affinity to target enzymes
Changes in carboxylic acid moietyEnhanced solubility and bioavailability

Properties

IUPAC Name

2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKMVMYMQYFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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